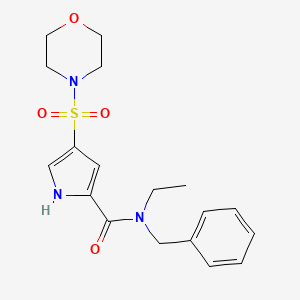
N-benzyl-N-ethyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-ethyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide, also known as BMS-345541, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was originally developed as an inhibitor of the IκB kinase (IKK) complex, a key regulator of the nuclear factor-κB (NF-κB) pathway, which is involved in inflammation, immune response, and cell survival. In recent years, BMS-345541 has been investigated for its effects on various biological processes and its potential as a drug candidate for the treatment of different diseases.
Wirkmechanismus
N-benzyl-N-ethyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide acts as an inhibitor of the IKK complex, which phosphorylates IκB, leading to its degradation and the release of NF-κB. By inhibiting the IKK complex, this compound prevents the activation of NF-κB and downstream signaling pathways involved in inflammation and cell survival. In addition, this compound has been shown to inhibit the activity of other kinases, such as glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in response to various stimuli, including lipopolysaccharide (LPS) and tumor necrosis factor (TNF). This compound has also been shown to induce apoptosis in cancer cells and reduce the production of amyloid beta in neuronal cells. In addition, this compound has been shown to improve insulin sensitivity and glucose uptake in adipocytes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-N-ethyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide in lab experiments is its specificity for the IKK complex and downstream signaling pathways. This allows researchers to investigate the effects of inhibiting the NF-κB pathway without affecting other cellular processes. However, one limitation of using this compound is its potential off-target effects on other kinases, such as GSK-3β. This can complicate the interpretation of experimental results and require additional controls to rule out non-specific effects.
Zukünftige Richtungen
There are several potential future directions for the study of N-benzyl-N-ethyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide and its therapeutic applications. One area of interest is the development of more potent and selective inhibitors of the IKK complex and downstream signaling pathways. This could lead to the development of more effective therapies for diseases involving inflammation and immune response. Another area of interest is the investigation of this compound in combination with other therapies, such as chemotherapy or radiation, for the treatment of cancer. Finally, the potential role of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease, warrants further investigation.
Synthesemethoden
The synthesis of N-benzyl-N-ethyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide involves several steps, starting from the reaction of 2,5-dimethoxybenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol. This is followed by a series of reactions, including protection of the alcohol as a tetrahydropyranyl ether, bromination, and substitution with morpholine and benzyl groups. The final step involves the sulfonylation of the amine group with p-toluenesulfonyl chloride to give the desired product.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-ethyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide has been extensively studied for its effects on various biological processes, including inflammation, cancer, and neurodegenerative diseases. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune response and inflammation. This compound has also been investigated for its potential as a therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been studied for its effects on neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to reduce the production of amyloid beta, a key component of the disease pathology.
Eigenschaften
IUPAC Name |
N-benzyl-N-ethyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-2-20(14-15-6-4-3-5-7-15)18(22)17-12-16(13-19-17)26(23,24)21-8-10-25-11-9-21/h3-7,12-13,19H,2,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLPVHACKFOGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC(=CN2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazin-1-yl}pyrimidine](/img/structure/B7561426.png)

![methyl 5-amino-1-{4-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561432.png)
![methyl 5-amino-1-{4-[(cyclohexylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561434.png)
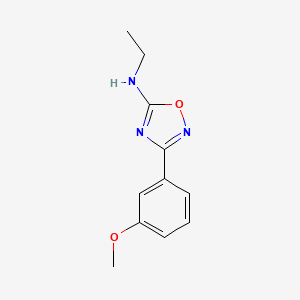
![1-(2-Furoyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazine](/img/structure/B7561449.png)
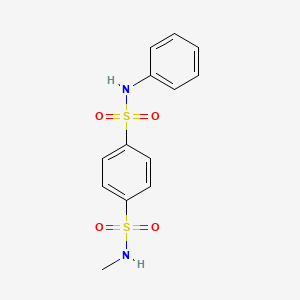
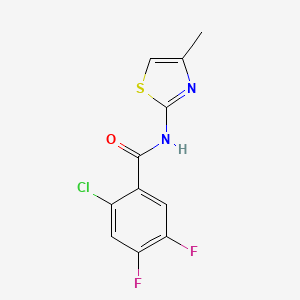
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7561473.png)

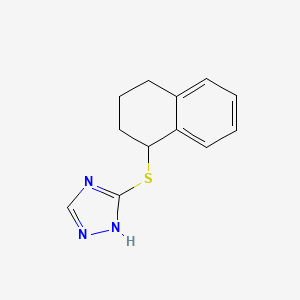
![N-[5-[1-(2-bicyclo[2.2.1]heptanyl)ethylcarbamoyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B7561490.png)
![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7561492.png)
![5-(2,4-Dichlorophenyl)-3-[2-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7561502.png)